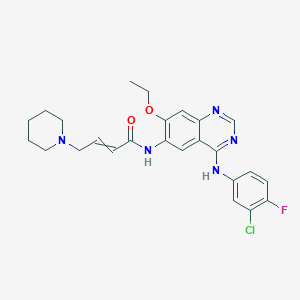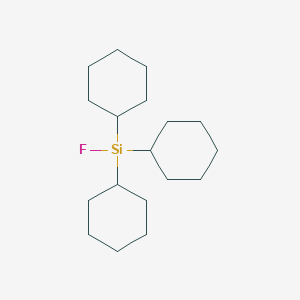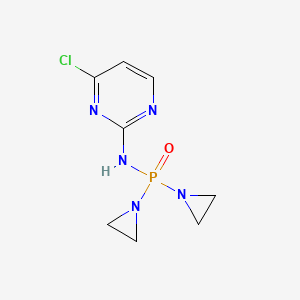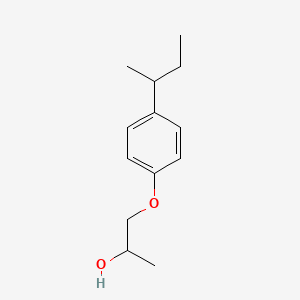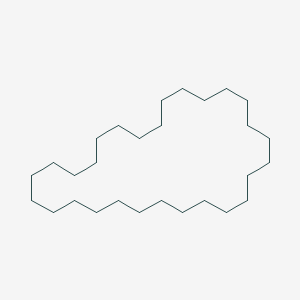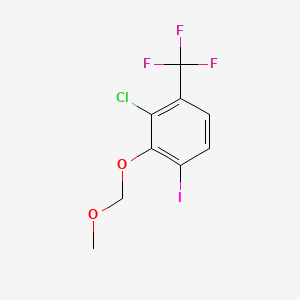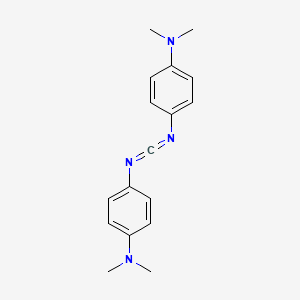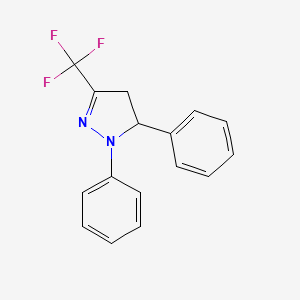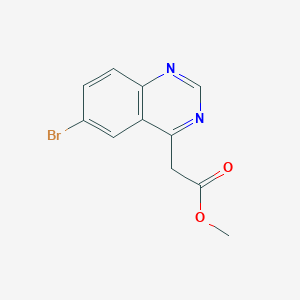
methyl 2-(6-bromoquinazolin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-bromoquinazolin-4-yl)acetate is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of a bromine atom at the 6-position and a methyl ester group at the 2-position of the quinazoline ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-bromoquinazolin-4-yl)acetate typically involves the following steps:
Esterification: The esterification of 2-(6-bromoquinazolin-4-yl)acetic acid to form the methyl ester can be carried out using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromoquinazolin-4-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Suzuki-Miyaura Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in water.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted quinazoline derivatives.
Hydrolysis: 2-(6-bromoquinazolin-4-yl)acetic acid.
Suzuki-Miyaura Coupling: Biaryl quinazoline derivatives.
Scientific Research Applications
Methyl 2-(6-bromoquinazolin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(6-bromoquinazolin-4-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-(6-chloroquinazolin-4-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
2-(6-fluoroquinazolin-4-yl)acetate: Contains a fluorine atom at the 6-position.
2-(6-iodoquinazolin-4-yl)acetate: Features an iodine atom at the 6-position.
Uniqueness
Methyl 2-(6-bromoquinazolin-4-yl)acetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and cross-coupling. This makes it a versatile intermediate for the synthesis of various quinazoline derivatives with potential biological activities.
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
methyl 2-(6-bromoquinazolin-4-yl)acetate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)5-10-8-4-7(12)2-3-9(8)13-6-14-10/h2-4,6H,5H2,1H3 |
InChI Key |
ILGNCGIPPTVMHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=NC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


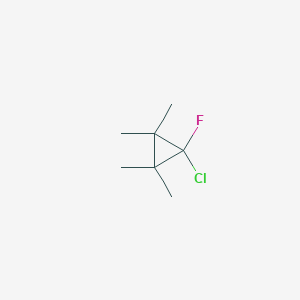
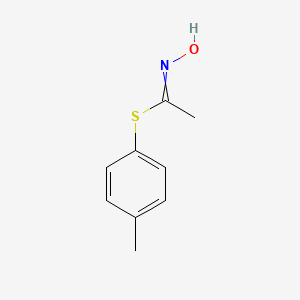
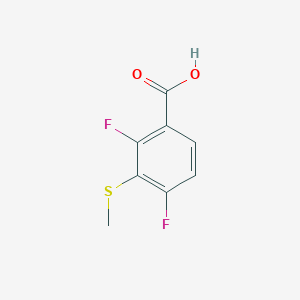
![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)
